

Fedratinib-d9: A Technical Guide to the Certificate of Analysis and Purity

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Compound of Interest

Compound Name: Fedratinib-d9

Cat. No.: B15623405

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity determination for **Fedratinib-d9** (Fed-d9), a deuterated isotopologue of the Janus kinase 2 (JAK2) inhibitor, Fedratinib. This document is intended for researchers, scientists, and drug development professionals who utilize **Fedratinib-d9** as an internal standard in pharmacokinetic studies or in other research applications requiring a stable, isotopically labeled analog of the parent compound.

Certificate of Analysis

A Certificate of Analysis (CoA) for **Fedratinib-d9** provides critical information regarding its identity, purity, and quality. While a specific batch CoA is not publicly available, this section outlines the typical data and specifications provided by suppliers, based on common practices for deuterated internal standards and available analytical data for Fedratinib.

Physicochemical Properties

Property	Specification	Source
Chemical Name	N-(tert-butyl-d9)-3-((5-methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide	[1][2]
Molecular Formula	C ₂₇ H ₂₇ D ₉ N ₆ O ₃ S	[3][4]
Molecular Weight	533.73 g/mol	[4]
CAS Number	2226875-48-3	[1][5]
Appearance	White to off-white solid	Typical Specification
Solubility	Soluble in DMSO, Methanol	Typical Specification

Purity and Quality Specifications

Test	Method	Specification	Source
Chemical Purity (HPLC)	HPLC-UV	≥98%	[6][7]
Isotopic Purity (Mass Spec)	LC-MS	≥98% Deuterated	[6][7]
¹ H-NMR	¹ H-NMR Spectroscopy	Conforms to structure	[8][9]
Mass Spectrum	ESI-MS	Conforms to molecular weight	[10]
Residual Solvents	GC-HS	To be reported	Typical Specification
Water Content	Karl Fischer Titration	To be reported	Typical Specification

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of **Fedratinib-d9** purity and for its application in quantitative bioanalysis. The following protocols are based on validated methods for the analysis of Fedratinib and are directly applicable to its deuterated analog.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is suitable for determining the chemical purity of **Fedratinib-d9** and separating it from any non-deuterated Fedratinib or other impurities.

- Instrumentation: HPLC system with UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[\[11\]](#)[\[12\]](#)
- Mobile Phase: A gradient of phosphate buffer (pH 5.0) and acetonitrile.[\[11\]](#)[\[13\]](#)
- Flow Rate: 1.0 mL/min.[\[11\]](#)[\[12\]](#)
- Detection Wavelength: 290 nm.[\[13\]](#)
- Injection Volume: 10 μ L.
- Procedure:
 - Prepare a stock solution of **Fedratinib-d9** in a suitable solvent (e.g., methanol or acetonitrile).
 - Perform serial dilutions to create a calibration curve over a suitable concentration range (e.g., 25-75 μ g/mL).[\[11\]](#)
 - Inject the samples and standards onto the HPLC system.
 - The purity is calculated by the area percentage of the main peak corresponding to **Fedratinib-d9**.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Quantification

LC-MS/MS is the gold standard for determining the isotopic purity of deuterated compounds and for their use as internal standards in bioanalytical methods.[\[14\]](#)[\[15\]](#)

- Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer. [\[14\]](#)[\[16\]](#)
- Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 μ m particle size).[\[16\]](#)
- Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[\[17\]](#)[\[18\]](#)
- Flow Rate: 0.3 - 0.5 mL/min.[\[6\]](#)
- Ionization Mode: Electrospray Ionization (ESI), positive mode.[\[14\]](#)[\[18\]](#)
- Mass Transitions (MRM):
 - Fedratinib: m/z 525.2 \rightarrow 468.9[\[18\]](#)
 - **Fedratinib-d9**: m/z 534.3 \rightarrow 477.9 (projected)
- Procedure:
 - Prepare a solution of **Fedratinib-d9** and infuse it into the mass spectrometer to optimize the precursor and product ion masses.
 - Analyze a sample of **Fedratinib-d9** to determine the percentage of the deuterated form relative to any unlabeled Fedratinib.
 - For use as an internal standard, a known concentration of **Fedratinib-d9** is spiked into samples containing the non-deuterated analyte.

Nuclear Magnetic Resonance (^1H -NMR) Spectroscopy for Structural Confirmation

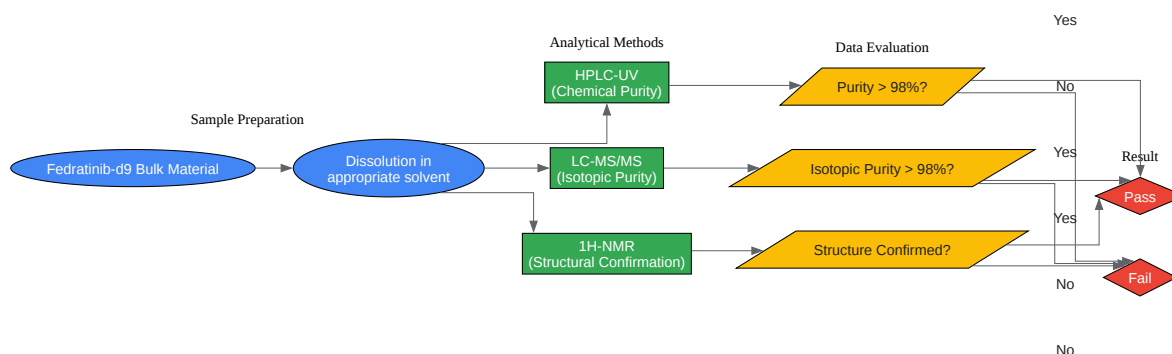
^1H -NMR is used to confirm the chemical structure of **Fedratinib-d9** and to ensure that deuteration has occurred at the expected positions.

- Instrumentation: NMR spectrometer (e.g., 500 MHz).[\[8\]](#)
- Solvent: Deuterated solvent such as DMSO- d_6 or CDCl_3 .[\[8\]](#)

- Procedure:
 - Dissolve an accurately weighed sample of **Fedratinib-d9** in the chosen deuterated solvent.
 - Acquire the ^1H -NMR spectrum.
 - The spectrum should be consistent with the structure of Fedratinib, with the absence of signals corresponding to the protons that have been replaced by deuterium.

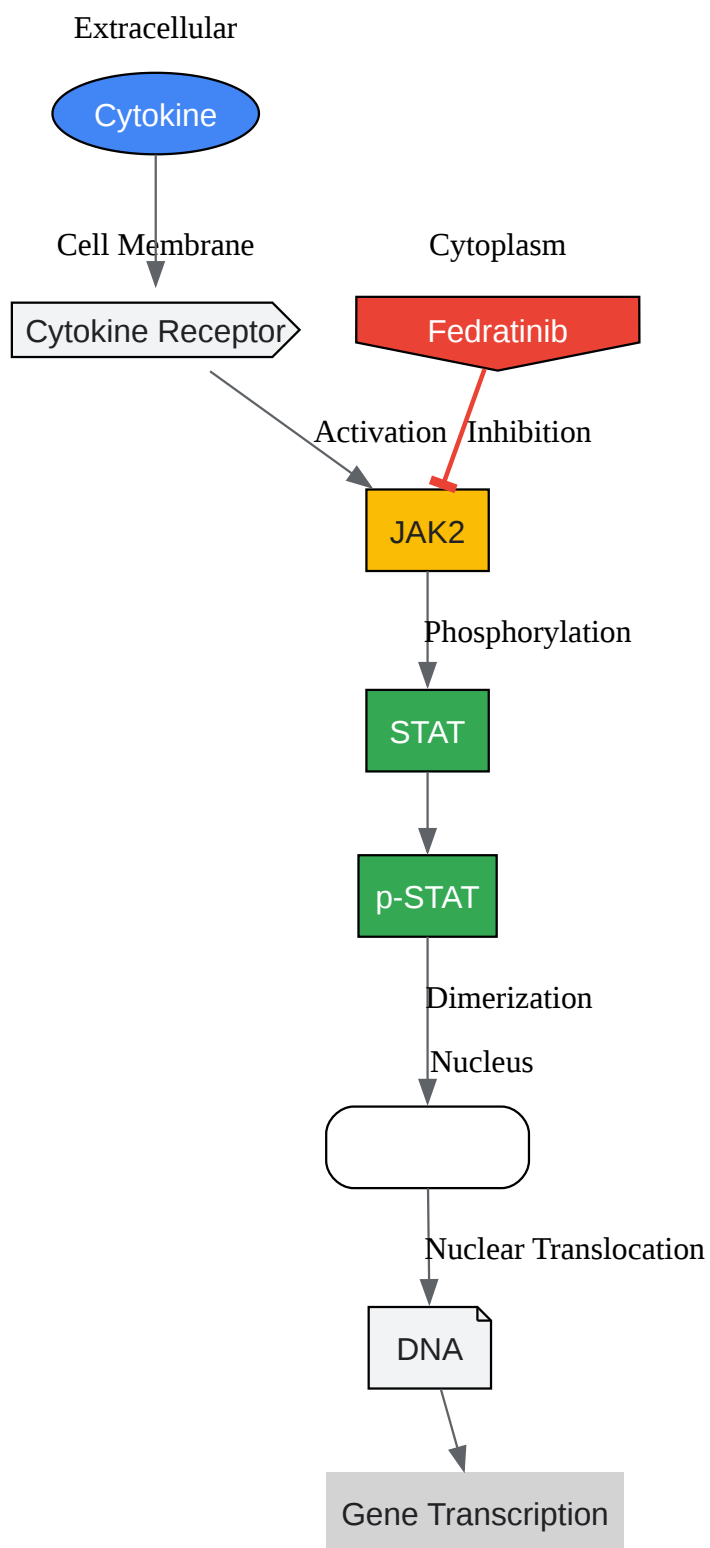
Visualizations

The following diagrams illustrate the experimental workflow for purity analysis and the biological signaling pathway of Fedratinib.



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*Experimental workflow for **Fedratinib-d9** purity analysis.*



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Fedratinib's inhibition of the JAK/STAT signaling pathway.

Mechanism of Action and Role of Fedratinib-d9

Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway.[19][20][21] This pathway is crucial for the regulation of cell proliferation and differentiation and is often dysregulated in myeloproliferative neoplasms.[22] Fedratinib binds to the ATP-binding site of JAK2, preventing the phosphorylation and subsequent activation of STAT proteins.[21] This inhibition leads to the downregulation of gene expression involved in cell growth and survival, ultimately inducing apoptosis in cancer cells.[19]

Fedratinib-d9, as a deuterated analog, is chemically identical to Fedratinib in its biological activity. Its primary utility is as an internal standard in bioanalytical methods, particularly those employing mass spectrometry.[23] The increased mass due to the deuterium atoms allows for its clear differentiation from the non-deuterated Fedratinib in a sample, while its similar chromatographic behavior ensures accurate quantification by correcting for variations during sample preparation and analysis.[24] The isotopic purity of **Fedratinib-d9** is paramount to prevent interference and ensure the accuracy of pharmacokinetic and other quantitative studies.[6][7]

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